Stereospecific ACLY Inhibition: (-)-Hydroxycitrate vs. Other Isomers and Synthetic ACLY Inhibitors
The inhibitory activity of hydroxycitrate against ATP-citrate lyase (ACLY) is strictly stereospecific. Among the four hydroxycitrate isomers tested, only (-)-hydroxycitrate (2S,3S-2-hydroxycitrate) demonstrates high-potency competitive inhibition of ACLY. In contrast, (+)-hydroxycitrate and the allo-hydroxycitrate isomers exhibit either weak inhibition or serve as substrates for citrate lyase rather than inhibitors [1]. Crystallographic data confirm that (2S,3S)-2-hydroxycitrate binds human ACLY in an orientation identical to the native substrate citrate, with the pro-S carboxylate positioned to accept a phosphoryl group from catalytic His760—a binding mode not achieved by the other stereoisomers [2]. For procurement, this establishes that stereochemical purity, specifically (-)-HCA content, is a non-negotiable specification; racemic or mixed-isomer preparations will exhibit significantly attenuated ACLY inhibition due to competitive interference from inactive isomers.
| Evidence Dimension | ATP-citrate lyase inhibitory activity |
|---|---|
| Target Compound Data | (-)-Hydroxycitrate (2S,3S-2-hydroxycitrate): competitive inhibitor; binds in citrate orientation; Ki 8 μM (free acid) [2] [3] |
| Comparator Or Baseline | (+)-Hydroxycitrate and (±)-allo-hydroxycitrate: weak inhibition; serve as substrates rather than inhibitors for certain citrate-metabolizing enzymes [1] |
| Quantified Difference | Qualitative difference in binding orientation; only (-)-isomer adopts citrate-competitive binding geometry at human ACLY active site [2] |
| Conditions | Human ATP-citrate lyase expressed in E. coli; X-ray crystallography at 2.20 Å resolution [2] |
Why This Matters
Procurement of (-)-hydroxycitric acid with verified stereochemical purity ensures reproducible ACLY inhibition; mixed-isomer products introduce uncontrolled variability in enzyme inhibition assays and in vivo lipogenesis studies.
- [1] Sullivan AC, Singh M, Srere PA, Glusker JP. Reactivity and inhibitor potential of hydroxycitrate isomers with citrate synthase, citrate lyase, and ATP citrate lyase. J Biol Chem. 1977;252(21):7583-90. PMID: 334761. View Source
- [2] Hu J, Komakula A, Fraser ME. Binding of hydroxycitrate to human ATP-citrate lyase. Acta Crystallogr D Struct Biol. 2017;73(Pt 8):660-671. PMID: 28777081. View Source
- [3] Cheema-Dhadli S, Halperin ML, Leznoff CC. Inhibition of enzymes which interact with citrate by (--)hydroxycitrate and 1,2,3-tricarboxybenzene. Eur J Biochem. 1973;38(1):98-102. Cited in: Inhibition constants for free hydroxycitrate (Ki 8 μM). View Source
